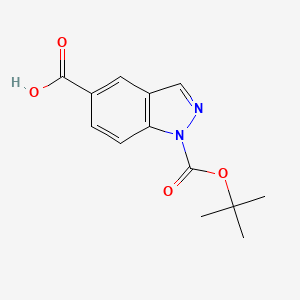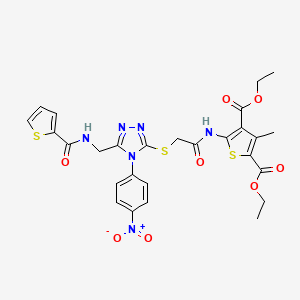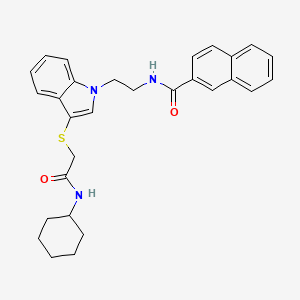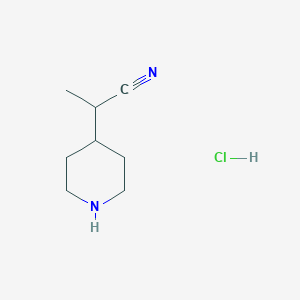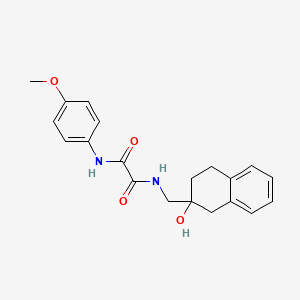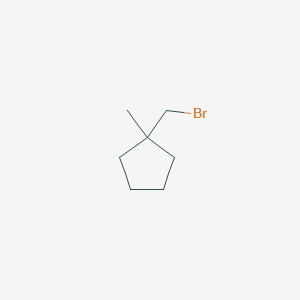
1-(Bromomethyl)-1-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include its role or use in industry or research .
Synthesis Analysis
This involves understanding the methods used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield .Molecular Structure Analysis
This involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Scientific Research Applications
Heterocycle Synthesis
BMCP contributes to the creation of heterocyclic compounds, which play crucial roles in drug discovery and materials science. Researchers explore its applications in:
- Pyrene Derivatives : Pyrene derivatives, including bromopyrenes, are of interest due to their versatile properties. BMCP’s involvement in pyrene-based chemistry is noteworthy .
Polymerization and Catalysts
BMCP plays a role in polymer science and catalysis:
Mechanism of Action
Target of Action
Brominated compounds like this often participate in organic synthesis reactions, particularly in carbon-carbon bond-forming reactions .
Mode of Action
1-(Bromomethyl)-1-methylcyclopentane, as a brominated compound, can participate in various chemical reactions. One such reaction could be the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in 1-(Bromomethyl)-1-methylcyclopentane could be replaced by another group in a palladium-catalyzed process .
Biochemical Pathways
Brominated compounds are often used in organic synthesis, and their products can participate in various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
The pharmacokinetics of such compounds would depend on factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
The products of its reactions could have various effects depending on their structure and the biochemical pathways they participate in .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-1-methylcyclopentane can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can react with it, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNUARUDLGQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-methylcyclopentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

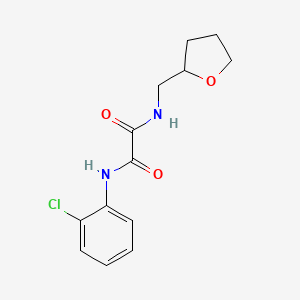
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)



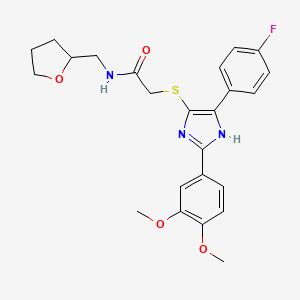
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

